

Spectral Data Analysis of 1,5-Diamino-4,8-dihydroxyanthraquinone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,5-Diamino-4,8-dihydroxyanthraquinone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **1,5-Diamino-4,8-dihydroxyanthraquinone**, a key intermediate in the synthesis of various dyes and biologically active molecules. This document compiles available spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) data, to facilitate its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectral data for **1,5-Diamino-4,8-dihydroxyanthraquinone** and its closely related analog, 1,5-diaminoanthraquinone, for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data for 1,5-Diamino-4,8-dihydroxyanthraquinone

While a specific ¹H NMR spectrum for **1,5-Diamino-4,8-dihydroxyanthraquinone** is not readily available in public databases, the ¹³C NMR spectrum has been reported.[1] The chemical shifts provide insight into the carbon framework of the molecule.

Carbon Atom	Chemical Shift (δ , ppm)
C=O	184.00
C-N	151.36
Aromatic C-H	134.87
Aromatic C	134.02
Aromatic C-H	121.60
Aromatic C-H	114.44
Aromatic C	111.79

Solvent: DMSO-d₆

¹H and ¹³C NMR Data for 1,5-Diaminoanthraquinone

For reference, the NMR data for the parent compound, 1,5-diaminoanthraquinone (which lacks the 4,8-dihydroxy groups), is presented below.[\[2\]](#)

¹H NMR Data

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity
Aromatic H	7.80	m
Aromatic H	7.50	m
Aromatic H	7.40	m
Aromatic H	7.11	m

Solvent: DMSO-d₆, 400 MHz

¹³C NMR Data

Carbon Assignment	Chemical Shift (δ , ppm)
C=O	184.00
C-N	151.36
Aromatic C	134.87
Aromatic C-H	134.02
Aromatic C-H	121.60
Aromatic C-H	114.44
Aromatic C	111.79

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Specific IR spectral data for **1,5-Diamino-4,8-dihydroxyanthraquinone** is not available. However, the IR spectrum of the closely related 1,5-diaminoanthraquinone provides expected absorption bands.[3] The presence of hydroxyl groups in the target molecule would introduce a broad O-H stretching band typically in the region of 3200-3600 cm⁻¹.

Functional Group	Vibrational Mode	Expected Absorption (cm ⁻¹)
N-H	Stretch	3400 - 3300
C-H (aromatic)	Stretch	3100 - 3000
C=O (quinone)	Stretch	1670 - 1630
C=C (aromatic)	Stretch	1600 - 1450
C-N	Stretch	1350 - 1250
O-H (anticipated)	Stretch	3600 - 3200 (broad)
C-O (anticipated)	Stretch	1260 - 1000

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption maximum (λ_{max}) for 1,5-diaminoanthraquinone has been reported to be 488 nm in methanol.^[4] The addition of the 4,8-dihydroxy groups to this chromophore is expected to cause a bathochromic (red) shift in the absorption maximum due to the electron-donating nature of the hydroxyl groups extending the conjugation.

Compound	Solvent	λ_{max} (nm)
1,5-Diaminoanthraquinone	Methanol	488 ^[4]
1,5-Diamino-4,8-dihydroxyanthraquinone	Methanol	> 488 (Expected)

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data for **1,5-Diamino-4,8-dihydroxyanthraquinone** are not explicitly published. However, standard methodologies for anthraquinone derivatives can be applied.

NMR Spectroscopy

A general procedure for obtaining NMR spectra of anthraquinone derivatives involves dissolving the sample in a suitable deuterated solvent, such as DMSO- d_6 or $CDCl_3$.

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
- **1H NMR Acquisition:** Standard acquisition parameters are typically used. For quantitative measurements, a longer relaxation delay (e.g., 5 times T_1) is necessary.
- **^{13}C NMR Acquisition:** A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to obtain the ^{13}C spectrum. A larger number of scans is usually required due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

FTIR spectroscopy is a common technique for identifying functional groups.

- **Sample Preparation:** For solid samples, the KBr pellet method is frequently used. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample placed directly on the crystal.
- **Instrumentation:** A standard FTIR spectrometer is used.
- **Data Acquisition:** The spectrum is typically recorded from 4000 to 400 cm^{-1} . A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy

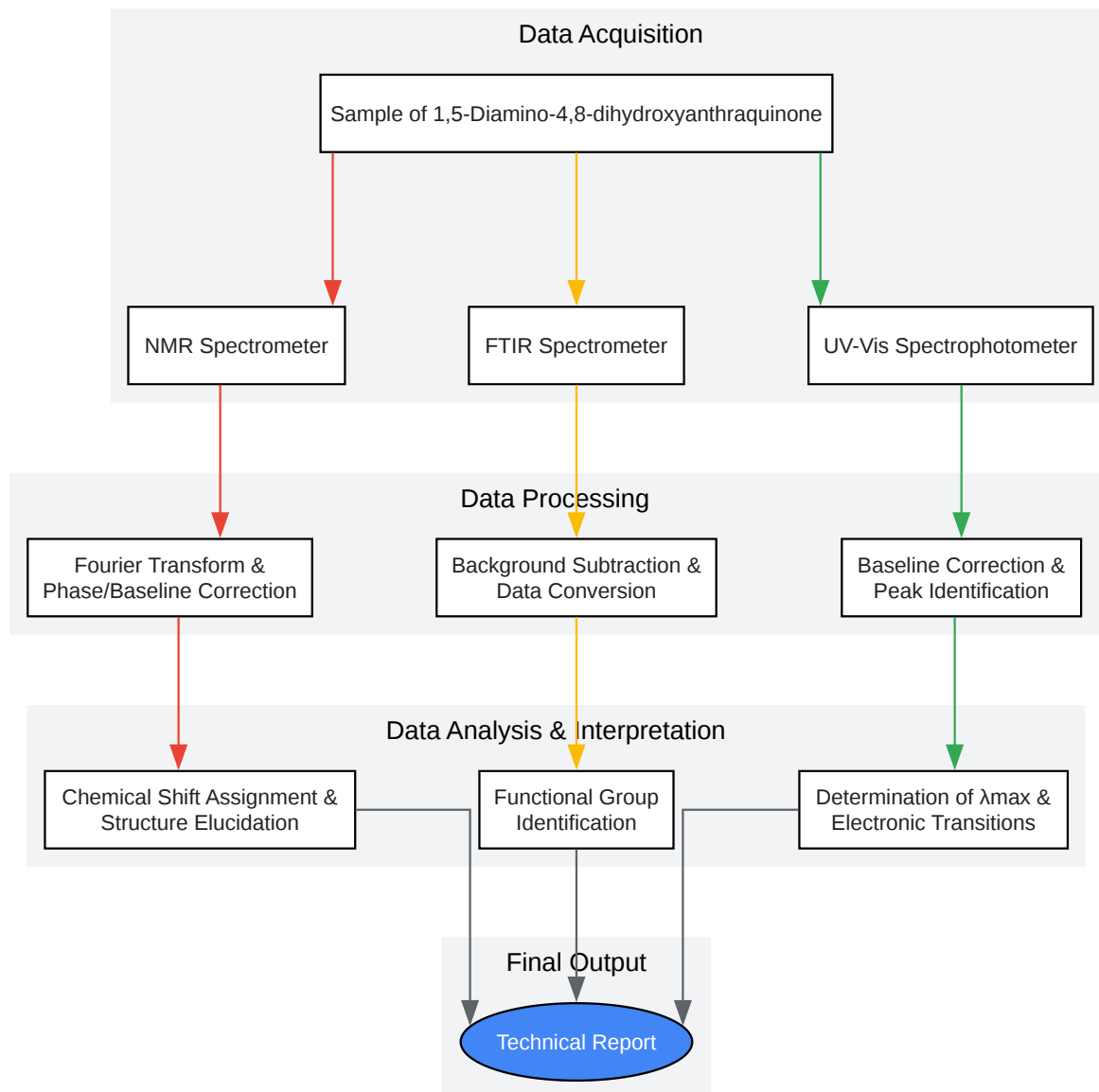
UV-Vis spectroscopy is used to determine the electronic absorption properties of the molecule.

- **Sample Preparation:** A dilute solution of the compound is prepared in a UV-transparent solvent, such as methanol, ethanol, or acetonitrile. The concentration should be adjusted to obtain an absorbance value between 0.1 and 1.0 at the λ_{max} .
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer is commonly used.
- **Data Acquisition:** The absorbance spectrum is recorded over a range of wavelengths, typically from 200 to 800 nm. A baseline correction is performed using the pure solvent.

Data Acquisition and Analysis Workflow

The following diagram illustrates a typical workflow for the acquisition and analysis of spectral data for a chemical compound like **1,5-Diamino-4,8-dihydroxyanthraquinone**.

Spectral Data Acquisition and Analysis Workflow



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